1-[(2-methylbenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various fields of scientific research This compound is known for its unique chemical structure, which includes a piperidine ring, a trifluoromethyl group, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 2-methylphenylmethanesulfonyl chloride with 4-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets and modulate their activity. For example, the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain proteins .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[4-(FLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
- 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[4-(CHLOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
Uniqueness
1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable tool in drug discovery and development .
Properties
Molecular Formula |
C21H23F3N2O3S |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
1-[(2-methylphenyl)methylsulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H23F3N2O3S/c1-15-4-2-3-5-17(15)14-30(28,29)26-12-10-16(11-13-26)20(27)25-19-8-6-18(7-9-19)21(22,23)24/h2-9,16H,10-14H2,1H3,(H,25,27) |
InChI Key |
ZYMCNWPISWBSNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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